molecular formula C10H14N2O B5232408 1-Methyl-3-(2-phenylethyl)urea CAS No. 6953-30-6

1-Methyl-3-(2-phenylethyl)urea

Cat. No.: B5232408
CAS No.: 6953-30-6
M. Wt: 178.23 g/mol
InChI Key: YCLJQUVEVLDQHI-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-phenylethyl)urea is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.2310 g/mol It is a derivative of urea, characterized by the presence of a methyl group and a phenylethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenylethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Methyl-3-(2-phenylethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-phenylethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(2-phenylethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenylethyl group attached to the urea moiety differentiates it from other urea derivatives and similar compounds.

Properties

IUPAC Name

1-methyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(13)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLJQUVEVLDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290797
Record name 1-methyl-3-(2-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-30-6
Record name NSC71074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-3-(2-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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